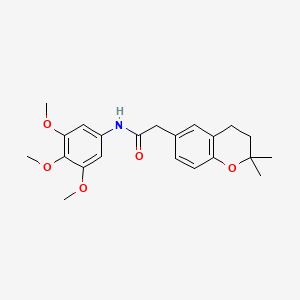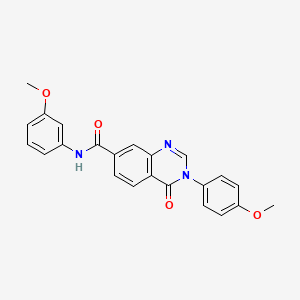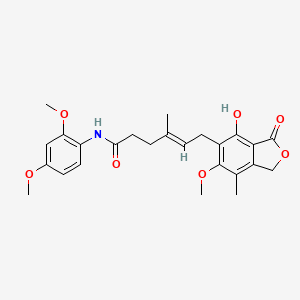methanone](/img/structure/B10995141.png)
[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl](4-bromophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone: is a synthetic organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring fused to a pyrrolidine ring, with a bromophenyl group attached to the methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the pyrrolidine ring: The benzimidazole intermediate is then reacted with a pyrrolidine derivative, often through nucleophilic substitution or cyclization reactions.
Attachment of the bromophenyl group:
Industrial Production Methods
Industrial production of 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution at the bromophenyl group.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its structural similarity to certain natural products makes it a candidate for drug discovery and development, particularly in the field of antimicrobial and anticancer agents.
Medicine
In medicine, 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone is being investigated for its pharmacological properties. Preliminary studies suggest that it may have therapeutic potential in treating various diseases, including infections and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their mechanical and chemical stability.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with DNA and proteins, potentially disrupting their normal function. The pyrrolidine ring may enhance the compound’s binding affinity to these targets, while the bromophenyl group can modulate its overall biological activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone
- 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone
- 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone
Uniqueness
Compared to its analogs, 2-(1H-benzimidazol-2-yl)pyrrolidin-1-ylmethanone is unique due to the presence of the bromine atom in the phenyl ring. This bromine atom can significantly influence the compound’s reactivity and biological activity. For instance, the bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the bromine atom can be a site for further functionalization, allowing for the synthesis of a wide range of derivatives with potentially improved properties.
Properties
Molecular Formula |
C18H16BrN3O |
|---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C18H16BrN3O/c19-13-9-7-12(8-10-13)18(23)22-11-3-6-16(22)17-20-14-4-1-2-5-15(14)21-17/h1-2,4-5,7-10,16H,3,6,11H2,(H,20,21) |
InChI Key |
QVJNELZEYKYKJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1H-indol-4-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10995063.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide](/img/structure/B10995068.png)
![Methyl 2-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10995071.png)


![2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10995075.png)
![(4,7-dimethoxy-1-methyl-1H-indol-2-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10995090.png)
![ethyl 2-({[1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10995094.png)
![Methyl 2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10995102.png)
![methyl (1-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperidin-4-yl)acetate](/img/structure/B10995105.png)
![N-(furan-2-ylmethyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10995123.png)
![methyl N-{[2'-(furan-2-ylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl]carbonyl}-beta-alaninate](/img/structure/B10995124.png)
![N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B10995130.png)
